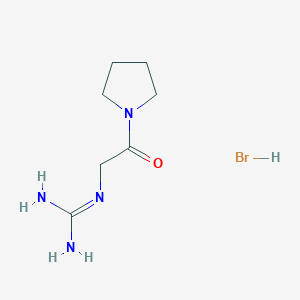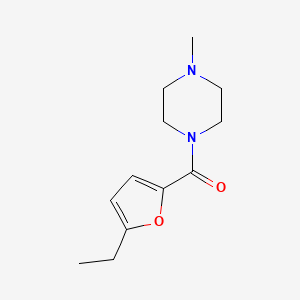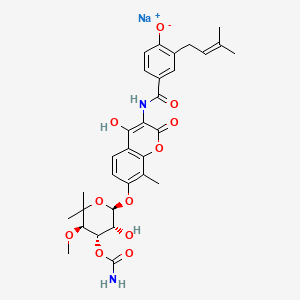![molecular formula C20H25N3O2S B7559096 N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide, also known as JNJ-10198409, is a novel and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. JNJ-10198409 has been extensively studied for its potential use in the treatment of various pain conditions.
Mechanism of Action
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide is a potent antagonist of the TRPV1 ion channel, which is expressed in sensory neurons and plays a key role in pain sensation. By blocking the activity of TRPV1, N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide can reduce pain sensation in animal models of various pain conditions.
Biochemical and Physiological Effects:
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide has been shown to reduce pain sensation in animal models of various pain conditions. It has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its high potency and selectivity for the TRPV1 ion channel. This allows for precise targeting of the channel and reduces the risk of off-target effects. One limitation of using N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide. One direction is the development of more potent and selective TRPV1 antagonists that can be used in the treatment of pain conditions. Another direction is the investigation of the potential use of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide in combination with other pain medications to enhance their effectiveness. Additionally, further studies are needed to fully understand the safety and efficacy of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide in humans.
Synthesis Methods
The synthesis of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide involves a multi-step process that starts with the condensation of piperidine-4-carboxaldehyde with 4-pyridinemethanol to form a piperidine-pyridine intermediate. This intermediate is then reacted with 5-bromo-2,3-dihydro-1H-indene-1-sulfonamide to form the final product.
Scientific Research Applications
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide has been extensively studied for its potential use in the treatment of various pain conditions. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide has also been shown to have a favorable safety profile in preclinical studies.
properties
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-26(25,20-5-4-17-2-1-3-18(17)14-20)22-19-8-12-23(13-9-19)15-16-6-10-21-11-7-16/h4-7,10-11,14,19,22H,1-3,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKQIZRPYTIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
